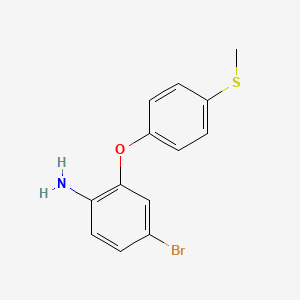![molecular formula C9H9N3O B1488014 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one CAS No. 1936047-52-7](/img/structure/B1488014.png)
1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one
Vue d'ensemble
Description
1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one is a chemical compound belonging to the class of pyrazolopyridines These compounds are characterized by a fused pyrazole and pyridine ring system, which imparts unique chemical and biological properties
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound is utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazolo[3,4-b]pyridine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is optimized to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism by which 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one is similar to other pyrazolopyridine derivatives, such as 1H-pyrazolo[3,4-b]pyridine and its various substituted analogs. These compounds share the fused pyrazole and pyridine ring system but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific functional groups and their impact on its reactivity and biological activity.
List of Similar Compounds
1H-pyrazolo[3,4-b]pyridine
1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)ethanone
1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)butan-2-one
1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-1-ol
Propriétés
IUPAC Name |
1-pyrazolo[3,4-b]pyridin-1-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7(13)6-12-9-8(5-11-12)3-2-4-10-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFVTGSPNKRVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=C(C=CC=N2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(2-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487932.png)



![1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1487938.png)

![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)




